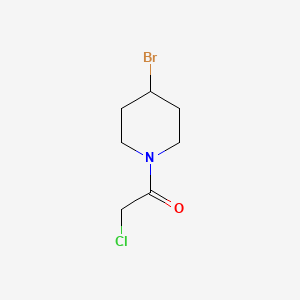![molecular formula C16H33N3O2 B7916685 [1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-isopropyl-carbamic acid tert-butyl ester](/img/structure/B7916685.png)
[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-isopropyl-carbamic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-isopropyl-carbamic acid tert-butyl ester is a fascinating chemical compound with potential applications in various fields of research. As a derivative of piperidine, it holds unique characteristics that make it valuable for synthetic and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : This compound is typically synthesized via a multi-step process involving piperidine derivatives and specific alkylating agents. The initial step may involve the protection of the amino group followed by piperidine alkylation and subsequent deprotection. Reaction conditions generally include mild temperatures and the presence of suitable solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods: : On an industrial scale, the preparation involves optimizing reaction conditions to ensure high yield and purity. This might include the use of flow reactors for continuous synthesis and stringent purification techniques like crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: : This compound primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also partake in reduction and oxidation reactions under specific conditions.
Common Reagents and Conditions: : Typical reagents include reducing agents like lithium aluminum hydride for reductions and various oxidizing agents for oxidation. Substitution reactions might employ alkyl halides or sulfonates under mild to moderate conditions.
Major Products: : The major products formed often depend on the nature of the reagents and reaction conditions. Reduction might yield simpler amines, while substitution could produce various substituted piperidines.
Applications De Recherche Scientifique
This compound finds extensive use in scientific research, particularly in:
Chemistry: : Utilized as an intermediate in the synthesis of complex organic molecules, especially in medicinal chemistry for the development of new pharmaceuticals.
Biology: : Studies often focus on its interaction with biological macromolecules, aiding in understanding biochemical pathways and potential therapeutic targets.
Medicine: : Its derivatives are investigated for their pharmacological properties, including potential roles as enzyme inhibitors or receptor agonists/antagonists.
Industry: : Applied in the manufacture of fine chemicals and as a precursor in the production of specialized polymers and materials.
Mécanisme D'action
The mechanism by which this compound exerts its effects often involves its interaction with specific molecular targets within cells. It may bind to enzymes or receptors, altering their activity and impacting cellular functions. The precise pathways can vary, often involving modulation of signal transduction pathways or inhibition of enzymatic activity.
Comparaison Avec Des Composés Similaires
Compared to other piperidine derivatives, [1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-isopropyl-carbamic acid tert-butyl ester offers unique properties due to its specific substituents, which may influence its reactivity and interaction with biological systems.
Similar Compounds: : Some related compounds include piperidine, N-substituted piperidines, and various carbamic acid derivatives
Feel like diving deeper into any specific area?
Propriétés
IUPAC Name |
tert-butyl N-[[1-(2-aminoethyl)piperidin-4-yl]methyl]-N-propan-2-ylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33N3O2/c1-13(2)19(15(20)21-16(3,4)5)12-14-6-9-18(10-7-14)11-8-17/h13-14H,6-12,17H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZKVDADOKVQDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCN(CC1)CCN)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{2-[(Benzyl-methyl-amino)-methyl]-piperidin-1-yl}-ethylamine](/img/structure/B7916616.png)

![[1-(2-Amino-ethyl)-piperidin-3-yl]-benzyl-ethyl-amine](/img/structure/B7916629.png)
![[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-benzyl-ethyl-amine](/img/structure/B7916634.png)
![2-{2-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethylamine](/img/structure/B7916639.png)
![2-{3-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethylamine](/img/structure/B7916642.png)
![2-{4-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethylamine](/img/structure/B7916644.png)
![2-Amino-1-[4-(benzyl-methyl-amino)-piperidin-1-yl]-ethanone](/img/structure/B7916653.png)
![2-Amino-1-{2-[(benzyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone](/img/structure/B7916666.png)
![2-Amino-1-[(S)-3-(benzyl-ethyl-amino)-piperidin-1-yl]-ethanone](/img/structure/B7916674.png)
![2-Amino-1-[4-(benzyl-ethyl-amino)-piperidin-1-yl]-ethanone](/img/structure/B7916678.png)
![[1-(2-Amino-ethyl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester](/img/structure/B7916693.png)
![[1-(2-Amino-ethyl)-piperidin-4-yl]-cyclopropyl-carbamic acid tert-butyl ester](/img/structure/B7916697.png)
